L-Propoxyphene-D5 hcl

Catalog No.
S14378236
CAS No.
M.F
C22H30ClNO2
M. Wt
381.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Propoxyphene-D5 hcl

Product Name

L-Propoxyphene-D5 hcl

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride

Molecular Formula

C22H30ClNO2

Molecular Weight

381.0 g/mol

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;

InChI Key

QMQBBUPJKANITL-HYOVGAQCSA-N

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl

L-Propoxyphene-D5 Hydrochloride is a stable isotope-labeled analog of Propoxyphene Hydrochloride, specifically the L-isomer. Its molecular formula is C22H25D5ClNO2C_{22}H_{25}D_5ClNO_2 with a molecular weight of approximately 380.97 g/mol. This compound is primarily utilized in scientific research due to its unique properties that allow for precise tracking of metabolic pathways and environmental pollutants . The incorporation of deuterium atoms (D) into the molecule enhances its stability and makes it particularly valuable in various analytical applications.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides, leading to substituted derivatives.

These reactions are essential for exploring the compound's chemical behavior and potential derivatives.

L-Propoxyphene-D5 Hydrochloride exhibits biological activity as a weak agonist at opioid receptors, specifically OP1, OP2, and OP3 within the central nervous system. The primary interaction occurs at the OP3 receptor, which modulates synaptic transmission through G-protein signaling pathways. This interaction results in decreased perception of pain stimuli, making it relevant in pain management studies and metabolic research .

The synthesis of L-Propoxyphene-D5 Hydrochloride involves several key steps:

  • Preparation of Intermediate: An initial intermediate compound is synthesized.
  • Deuterium Exchange: The intermediate undergoes deuterium exchange using deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
  • Final Conversion: The deuterated intermediate is converted into L-Propoxyphene-D5 Hydrochloride through esterification and hydrochloride salt formation .

These methods highlight the complexity involved in producing this isotope-labeled compound.

L-Propoxyphene-D5 Hydrochloride has diverse applications across various fields:

  • Metabolic Research: It is used to trace metabolic pathways in vivo, providing insights into the compound's fate in biological systems.
  • Environmental Studies: The compound serves as a standard for detecting pollutants in air, water, soil, and food samples.
  • Clinical Diagnostics: It plays a role in imaging and diagnosing various diseases, as well as newborn screening.
  • Organic Chemistry: Utilized as a reference for qualitative and quantitative analysis of other compounds .

These applications underscore its significance in both research and clinical settings.

Interaction studies involving L-Propoxyphene-D5 Hydrochloride focus on its binding affinity to opioid receptors and its effects on pain modulation. Research indicates that this compound interacts with multiple receptor subtypes, influencing pain perception and response to analgesics. Such studies are crucial for understanding the pharmacodynamics of opioid-related compounds and their therapeutic potential .

L-Propoxyphene-D5 Hydrochloride shares structural similarities with other compounds in the propoxyphene family. Notable comparisons include:

Compound NameDescriptionUnique Features
DextropropoxypheneAn opioid analgesic for mild to moderate painNon-isotope labeled
LevopropoxypheneOptical isomer primarily used as an antitussiveNon-isotope labeled

L-Propoxyphene-D5 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and environmental analysis. This characteristic distinguishes it from other compounds that lack such labeling capabilities .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

380.2278906 g/mol

Monoisotopic Mass

380.2278906 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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